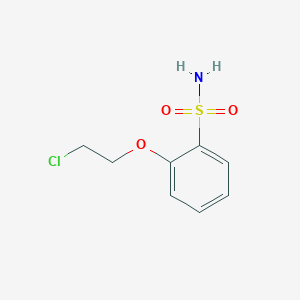

2-(2-Chloroethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

2-(2-chloroethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJIUYJWAGLDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547805 | |

| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82097-01-6 | |

| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloroethoxy)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2-(2-Chloroethoxy)benzenesulfonamide (CAS 82097-01-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)benzenesulfonamide is a key chemical intermediate, primarily recognized for its integral role in the synthesis of the sulfonylurea herbicide, Triasulfuron.[1][2] Its molecular structure, featuring a benzenesulfonamide core with a 2-chloroethoxy substituent, makes it a subject of interest for potential applications in medicinal chemistry and agrochemical development.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on detailed experimental protocols.

While the broader class of benzenesulfonamides exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory properties, it is important to note that specific biological data for this compound is not extensively available in public literature.[3][4] Its primary documented utility lies in its function as a precursor in larger synthetic pathways.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 82097-01-6 | [3] |

| Molecular Formula | C₈H₁₀ClNO₃S | [3] |

| Molecular Weight | 235.69 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Melting Point | 118-119 °C | [6] |

| pKa (Predicted) | 9.97 ± 0.60 | [3] |

| Topological Polar Surface Area | 77.8 Ų | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Solubility | Insoluble in water; Soluble in benzene, toluene, chlorobenzene | [6] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. Detailed experimental protocols have been derived from patent literature, providing a practical guide for its laboratory-scale preparation.

Synthesis Workflow

Two primary synthetic routes are described in the literature. The following diagrams, generated using the DOT language, illustrate these workflows.

Caption: Synthesis of this compound starting from 4-chlorophenol.

References

- 1. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. chem.washington.edu [chem.washington.edu]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

synthesis of 2-(2-Chloroethoxy)benzenesulfonamide

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroethoxy)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthetic pathways for this compound, a key intermediate in the agrochemical industry. It is primarily used in the manufacture of sulfonylurea herbicides, most notably Triasulfuron.[1][2] This guide details established and potential synthetic routes, providing in-depth experimental protocols derived from patent literature. Quantitative data is systematically presented in tabular format, and complex chemical transformations and workflows are illustrated using diagrams to ensure clarity for research and development professionals.

Physicochemical and Regulatory Information

This compound is a white solid organic compound.[3] It is insoluble in water but soluble in various organic solvents such as benzene, toluene, and chlorobenzene.[3]

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 82097-01-6 | [4] |

| Molecular Formula | C₈H₁₀ClNO₃S | [4] |

| Molecular Weight | 235.69 g/mol | [4] |

| Melting Point | 118-119 °C | [3] |

| Synonyms | CGA161149, 2-(2-Chloroethoxy)benzene-1-sulfonamide | [4] |

Synthetic Pathways Overview

The can be achieved through several distinct routes. The most extensively documented method in patent literature involves a multi-step process starting from 4-chlorophenol. This pathway includes etherification, chlorination, sulfonation, catalytic dehalogenation, conversion to a sulfonyl chloride, and final amidation. A more direct, alternative route proceeds from 2-hydroxybenzenesulfonamide via etherification. A third approach described in patent literature starts with 2-acetoxybenzenesulfonic acid.

Below is a logical workflow illustrating the progression from starting materials to the final product and its subsequent use.

Detailed Experimental Protocols

Route 1: Multi-Step Synthesis from 4-Chlorophenol

This pathway is detailed in European Patent EP0306453A2 and involves several distinct chemical transformations.[5]

Step 1: Synthesis of 4-(2-Chloroethoxy)chlorobenzene

-

Procedure: To a solution of 4-(2-hydroxyethoxy)chlorobenzene (prepared from 4-chlorophenol and ethylene carbonate), add thionyl chloride dropwise over 4 hours at a temperature of 90°C.[5] Vigorous evolution of hydrogen chloride and sulfur dioxide gas will be observed.[5]

-

Work-up: After the addition is complete, the reaction mixture is taken up in 500 ml of water at 30-50°C. The two-phase system is then neutralized with a 30% aqueous sodium hydroxide solution at 50-60°C.[5] The organic phase is separated and purified by distillation.[5]

-

Quantitative Data: Starting with 785.4 g of thionyl chloride, 1044 g (90% of theory) of 4-chloro(2-chloroethoxy)benzene can be obtained.[5]

Step 2: Sulfonation to Sodium 5-chloro-2-(2-chloroethoxy)benzenesulfonate

-

Procedure: To a solution of 203 g of 4-chloro(2-chloroethoxy)benzene in 230 ml of n-decane, add 124.7 g of chlorosulfonic acid over 2 hours, maintaining the temperature between +35°C and +40°C.[5] A coarse precipitate will form as hydrogen chloride evolves.[5] The resulting suspension is held at this temperature for an additional 2 hours.[5]

-

Work-up: The reaction mixture is taken up in 400 ml of water and neutralized at 60-65°C with 158 g of a 30% aqueous sodium hydroxide solution.[5] The hot aqueous phase (containing the sodium sulfonate salt) is separated for use in the next step.[5]

Step 3: Catalytic Hydrogenation (Dechlorination)

-

Procedure: The aqueous solution of sodium 5-chloro-2-(2-chloroethoxy)benzenesulfonate is subjected to catalytic hydrogenation in the presence of a 5% palladium on carbon (Pd/C) catalyst.[5] The reaction is carried out under a hydrogen pressure of 1 to 5 bar at a temperature of 20°C to 70°C in the presence of an acid acceptor like sodium hydroxide.[5][6] This step removes the chlorine atom at the 5-position of the benzene ring.

Step 4: Conversion to 2-(2-Chloroethoxy)benzenesulfonyl chloride

-

Procedure: The resulting reaction mixture containing sodium 2-(2-chloroethoxy)benzenesulfonate is reacted with phosgene in a solvent such as chlorobenzene, in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[5] The reaction is typically run at a temperature between 70-90°C.[5]

-

Example: After cooling the hydrogenation mixture to 85°C and adding 1 g of DMF, 24 g of gaseous phosgene are introduced. The temperature is maintained at 85°C for 8 hours.[5]

Step 5: Amidation to this compound

-

Procedure: The final step involves reacting the 2-(2-Chloroethoxy)benzenesulfonyl chloride with an aqueous ammonia solution.[5] The reaction mixture from the previous step can be treated directly with aqueous ammonia to produce the final sulfonamide product.[5] General procedures for amidation of sulfonyl chlorides involve reacting with concentrated ammonium hydroxide, often in an aqueous solution.[1]

Route 2: Proposed Direct Synthesis from 2-Hydroxybenzenesulfonamide

A more convergent and potentially efficient route involves the direct alkylation of 2-hydroxybenzenesulfonamide. While a specific protocol for this exact transformation was not found in the search results, it is a chemically feasible pathway based on standard organic reactions. The synthesis of the precursor, 2-hydroxybenzenesulfonamide, can be achieved from 2,4-dichlorophenol.[7]

Hypothetical Protocol:

-

Step 1: Deprotonation: Dissolve 2-hydroxybenzenesulfonamide in a suitable polar aprotic solvent, such as DMF or acetone. Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group, forming a phenoxide.

-

Step 2: Alkylation: Add an alkylating agent such as 1,2-dichloroethane or 2-chloroethyl tosylate to the reaction mixture. Heat the mixture to facilitate the Sₙ2 reaction.

-

Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture would be quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the quantitative information extracted from the patent literature for the multi-step synthesis route.

| Step | Starting Material | Reagents & Solvents | Conditions | Product | Yield | Reference |

| 1 | 4-(2-Hydroxyethoxy)chlorobenzene | Thionyl Chloride | 90°C, 4h | 4-Chloro(2-chloroethoxy)benzene | 90% | [5] |

| 2 | 4-Chloro(2-chloroethoxy)benzene (203 g) | Chlorosulfonic Acid (124.7 g), n-Decane (230 ml), 30% NaOH (158 g) | 35-40°C, 2h (sulfonation); 60-65°C (neutralization) | Aqueous Sodium 5-chloro-2-(2-chloroethoxy)benzenesulfonate | Not specified | [5] |

| 3 | Sodium 5-chloro-2-(2-chloroethoxy)benzenesulfonate | H₂, 5% Pd/C, NaOH | 20-70°C, 1-5 bar | Sodium 2-(2-chloroethoxy)benzenesulfonate | Not specified | [5][6] |

| 4 | Sodium 2-(2-chloroethoxy)benzenesulfonate | Phosgene (24 g), DMF (1 g), Chlorobenzene | 85°C, 8h | 2-(2-Chloroethoxy)benzenesulfonyl chloride | Not specified | [5] |

| 5 | 2-(2-Chloroethoxy)benzenesulfonyl chloride | Aqueous Ammonia | Not specified | This compound | High Purity | [5] |

Safety Considerations

The involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water.

-

Thionyl Chloride: Corrosive, toxic, and releases HCl and SO₂ upon reaction.

-

Phosgene: Highly toxic gas. All reactions involving phosgene must be conducted with extreme caution and appropriate safety measures.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric.

Researchers should consult the Safety Data Sheets (SDS) for all chemicals used and adhere to all institutional safety protocols.

References

- 1. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN103508968A - Green synthesis process of triasulfuron herbicide for removing broadleaf weed in wheat field - Google Patents [patents.google.com]

- 4. Triasulfuron [drugfuture.com]

- 5. EP0306453A2 - Process for the preparation of 2-(2-chloroethoxy)-benzosulfon amide - Google Patents [patents.google.com]

- 6. Triasulfuron (Ref: CGA 131036 ) [sitem.herts.ac.uk]

- 7. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-Chloroethoxy)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of 2-(2-Chloroethoxy)benzenesulfonamide. It is crucial to understand that this compound is not biologically active in its own right but serves as a critical intermediate in the chemical synthesis of the potent sulfonylurea herbicide, Triasulfuron . Therefore, the mechanism of action of this compound is intrinsically linked to and realized through the herbicidal activity of Triasulfuron. This guide will focus on the molecular and biochemical mechanisms of Triasulfuron, providing quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of Triasulfuron, and by extension the ultimate biological effect of its precursor this compound, is the potent and specific inhibition of the plant enzyme Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS).

2.1 The Target Enzyme: Acetolactate Synthase (ALS)

ALS is a pivotal enzyme in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. The ALS enzyme is found in plants and microorganisms but is absent in animals, which is the basis for the low mammalian toxicity of sulfonylurea herbicides.

2.2 Biochemical Pathway and Point of Inhibition

Triasulfuron is a non-competitive inhibitor of ALS. It binds to a regulatory site on the enzyme, distinct from the active site where the substrates (pyruvate) bind. This binding induces a conformational change in the enzyme, leading to its inactivation. The inhibition of ALS blocks the entire downstream pathway of branched-chain amino acid synthesis.

The following diagram illustrates the biochemical pathway and the specific point of inhibition by Triasulfuron.

Caption: Inhibition of Branched-Chain Amino Acid Synthesis by Triasulfuron.

2.3 Consequences of ALS Inhibition

The inhibition of ALS by Triasulfuron leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. This has several cascading effects:

-

Cessation of Protein Synthesis: Without these essential amino acids, the synthesis of new proteins is halted.

-

Arrest of Cell Division: Protein synthesis is a prerequisite for cell division. Consequently, growth in the meristematic regions (root and shoot tips) ceases almost immediately.

-

Plant Death: The inability to grow and develop ultimately leads to the death of susceptible plants.

Quantitative Data

3.1 Acetolactate Synthase (ALS) Inhibition by Triasulfuron

The inhibitory potency of Triasulfuron against ALS has been quantified. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target Enzyme | Plant Species | Inhibitor | Ki (μM) | Reference |

| Acetohydroxyacid Synthase (AHAS) | Arabidopsis thaliana | Triasulfuron | 0.192 ± 0.013 | [1] |

3.2 Soil Dissipation of Triasulfuron

The persistence of Triasulfuron in the soil is a critical factor for its efficacy and for crop rotation planning. The dissipation half-life (DT50) varies depending on soil type, temperature, and microbial activity.

| Condition | Soil Type | Temperature (°C) | DT50 (days) | Reference |

| Aerobic Laboratory | 4 soil types | 20 | 33-76 | [2] |

| Aerobic Laboratory | 6 soil types | 25 | 90% dissipation in 127-349 days | [2] |

| Field Studies (multiple locations) | Various | Field conditions | 3-48 (mean of 19) | [2] |

| Field Soil | - | Field conditions | 5.8 - 5.9 | [3] |

Experimental Protocols

4.1 In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like Triasulfuron on ALS.

4.1.1 Enzyme Extraction

-

Harvest young, actively growing leaf tissue from a susceptible plant species.

-

Homogenize the tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, 10% v/v glycerol, and protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

-

The supernatant, containing the crude enzyme extract, is carefully collected.

4.1.2 ALS Activity Assay

-

Prepare a reaction mixture containing assay buffer, 100 mM pyruvate, 1 mM thiamine diphosphate (ThDP), and 10 μM FAD.

-

Add varying concentrations of the inhibitor (Triasulfuron) to the reaction mixture.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

-

Add creatine and α-naphthol solutions and incubate to allow for color development.

-

Measure the absorbance at 530 nm.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Caption: Experimental Workflow for In Vitro ALS Inhibition Assay.

4.2 Analysis of Triasulfuron Residues in Soil by HPLC

This protocol provides a general outline for the quantification of Triasulfuron in soil samples.

4.2.1 Sample Preparation and Extraction

-

Collect soil samples and air-dry them.

-

Sieve the soil to remove large debris.

-

Extract a known weight of soil with a suitable solvent, such as a mixture of methanol and phosphate buffer or acetonitrile, by shaking or sonication.

-

Centrifuge the mixture and collect the supernatant.

4.2.2 Cleanup

-

Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.

-

Wash the cartridge with a non-eluting solvent.

-

Elute the Triasulfuron from the cartridge with an appropriate solvent (e.g., acidified methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

4.2.3 HPLC Analysis

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v), isocratic elution.

-

Detection: UV detector at a wavelength of 242 nm.

-

Quantification: Compare the peak area of the sample with that of a known standard concentration of Triasulfuron.

Caption: Experimental Workflow for Soil Residue Analysis of Triasulfuron.

Conclusion

The mechanism of action of this compound is defined by the herbicidal activity of its derivative, Triasulfuron. The core of this mechanism is the highly specific and potent inhibition of the plant enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. This inhibition leads to a cascade of events, culminating in the cessation of plant growth and eventual death. The high specificity of this target in plants accounts for the low toxicity of sulfonylurea herbicides to mammals. The quantitative data on enzyme inhibition and soil persistence, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers, scientists, and drug development professionals working with this class of compounds.

References

The Emerging Potential of 2-(2-Chloroethoxy)benzenesulfonamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This technical guide explores the untapped potential of a specific analogue, 2-(2-Chloroethoxy)benzenesulfonamide, in the landscape of drug discovery. While primarily known as a key intermediate in the synthesis of the herbicide Triasulfuron, its structural features suggest a promising starting point for the development of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, potential biological targets based on related compounds, and detailed experimental protocols for its evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from established industrial methodologies for a laboratory setting. A plausible synthetic route begins with the etherification of a substituted phenol, followed by chlorosulfonation, hydrogenation, and subsequent reaction with ammonia.

Experimental Protocol: Laboratory-Scale Synthesis

A detailed, multi-step protocol for the laboratory synthesis of this compound is outlined below. This process is based on analogous industrial syntheses and standard organic chemistry transformations.

-

Etherification of 4-Chlorophenol:

-

To a solution of 4-chlorophenol in a suitable solvent (e.g., N,N-dimethylformamide), add ethylene carbonate and a catalytic amount of a base (e.g., potassium carbonate).

-

Heat the reaction mixture at 130-150°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, add water, and extract the product, 1-chloro-4-(2-hydroxyethoxy)benzene, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Chlorination of the Hydroxyethyl Group:

-

Dissolve the resulting 1-chloro-4-(2-hydroxyethoxy)benzene in a suitable solvent (e.g., dichloromethane).

-

Add a chlorinating agent, such as thionyl chloride or phosgene, dropwise at 0°C in the presence of a catalytic amount of N,N-dimethylformamide.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with ice-water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-chloro-4-(2-chloroethoxy)benzene.

-

-

Chlorosulfonation:

-

Dissolve the 1-chloro-4-(2-chloroethoxy)benzene in an inert solvent like n-decane.

-

Add chlorosulfonic acid dropwise at a controlled temperature of 35-40°C.

-

After the addition is complete, maintain the temperature for an additional 2 hours.

-

Carefully pour the reaction mixture into ice-water and neutralize with a 30% aqueous sodium hydroxide solution to precipitate the sodium salt of 2-(2-chloroethoxy)-5-chlorobenzenesulfonic acid.

-

-

Catalytic Hydrogenation (Dechlorination):

-

Dissolve the sodium 2-(2-chloroethoxy)-5-chlorobenzenesulfonate in water.

-

Add a palladium on carbon catalyst (5% Pd/C) and an acid acceptor.

-

Hydrogenate the mixture under a hydrogen atmosphere (1-5 bar) at 20-70°C until the chlorine atom on the benzene ring is removed.

-

Filter off the catalyst and treat the aqueous solution with phosgene in the presence of a catalyst like N,N-dimethylformamide in a biphasic system with a solvent such as chlorobenzene at 70-90°C to form 2-(2-chloroethoxy)benzenesulfonyl chloride.

-

-

Ammonolysis:

-

Separate the organic layer containing 2-(2-chloroethoxy)benzenesulfonyl chloride.

-

React this solution with a concentrated aqueous ammonia solution to form the final product, this compound.

-

The product can then be isolated by removing the solvent under reduced pressure and purified by recrystallization.

-

Potential Medicinal Chemistry Applications

While direct biological studies on this compound are limited in the public domain, the extensive research on its structural class provides a strong foundation for predicting its potential therapeutic applications.

Anticancer Activity

Benzenesulfonamide derivatives are well-established as potent anticancer agents, acting through various mechanisms.

-

Carbonic Anhydrase Inhibition: Many benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating pH, promoting tumor cell survival and proliferation.[1] The unsubstituted sulfonamide moiety in this compound is a key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrases.

-

Cell Cycle Arrest: Some benzenesulfonamide derivatives have been shown to induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells.[3]

The table below summarizes the in vitro activity of some representative benzenesulfonamide derivatives against various cancer cell lines and carbonic anhydrase isoforms.

| Compound Class | Cancer Cell Line | IC50 (µM) | Target Enzyme | Ki (nM) | Reference |

| Thiazolone-benzenesulfonamides | MDA-MB-231 | 1.52 - 6.31 | CA IX | 10.93 - 25.06 | [2] |

| Thiazolone-benzenesulfonamides | MCF-7 | 1.52 - 6.31 | CA IX | 10.93 - 25.06 | [2] |

| Triazole-benzenesulfonamides | - | - | CA II | 1.6 - 9.4 | [4] |

| Triazole-benzenesulfonamides | - | - | CA IX | ≤ 9.5 | [4] |

| N-(1H-indazol-6-yl)benzenesulfonamides | MCF-7 | 1.3 | PLK4 | 0.1 | [5] |

Carbonic Anhydrase Inhibition for Other Indications

Beyond cancer, carbonic anhydrase inhibitors have therapeutic applications in other areas:

-

Anticonvulsants: Certain CA isoforms, such as CA II and CA VII, are implicated in epileptogenesis.[6] Benzenesulfonamide-based CA inhibitors have shown promise as anticonvulsant agents.[6]

-

Glaucoma: Inhibition of CA isoforms in the eye can reduce aqueous humor production, making them effective treatments for glaucoma.[4]

Proposed Experimental Screening Protocols

To explore the medicinal potential of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Screening

MTT Assay for Cytotoxicity:

-

Cell Preparation: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[7]

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Carbonic Anhydrase Inhibition Assay

Stopped-Flow CO2 Hydrase Assay:

-

Enzyme and Compound Preparation: Prepare solutions of the purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and various concentrations of this compound.

-

Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) with a pH indicator.

-

Measurement: Monitor the enzyme-catalyzed hydration of CO2 by observing the change in pH using a stopped-flow spectrophotometer.

-

Inhibition Analysis: The inhibitory effect of the compound is determined by measuring the decrease in the rate of the enzymatic reaction.

-

Ki Calculation: Calculate the inhibition constant (Ki) from the dose-response curves.[6][8]

Visualizations

Signaling Pathway Diagram

Caption: CA IX Inhibition by Benzenesulfonamides.

Experimental Workflow Diagram

Caption: Synthesis and Screening Workflow.

Conclusion

This compound represents a molecule of significant, albeit underexplored, potential in medicinal chemistry. Its structural relationship to a vast family of biologically active benzenesulfonamides strongly suggests that it could serve as a valuable scaffold for the development of novel therapeutics, particularly in the realms of oncology and neurology. The synthetic pathways are accessible, and the screening protocols are well-established. Further investigation into this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-(2-Chloroethoxy)benzenesulfonamide: Structural Analogs and Derivatives as Modulators of Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)benzenesulfonamide, its structural analogs, and derivatives. While this compound itself is primarily recognized as a key intermediate in the synthesis of herbicides, the broader class of benzenesulfonamides, particularly those with ortho-alkoxy substitutions, exhibits a wide range of significant biological activities. This document details the synthesis of these compounds, their characterization, and their potential as therapeutic agents, with a focus on their roles as enzyme inhibitors and modulators of critical cellular signaling pathways implicated in cancer and other diseases. Experimental protocols for synthesis and key biological assays are provided to facilitate further research and development in this area.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The compound this compound (CAS RN: 82097-01-6) is a specific derivative characterized by a 2-chloroethoxy group at the ortho position of the benzene ring.[1] While its primary documented application is in the agrochemical industry as a precursor for herbicides like Triasulfuron, its structural features suggest potential for broader biological applications.[2]

This guide explores the synthesis, properties, and potential therapeutic applications of structural analogs and derivatives of this compound, with a particular focus on ortho-alkoxy benzenesulfonamides. These compounds have shown promise as inhibitors of key enzymes such as carbonic anhydrases and various protein kinases, thereby influencing critical cellular signaling pathways.

Synthesis of 2-Alkoxybenzenesulfonamide Derivatives

The synthesis of 2-alkoxybenzenesulfonamide derivatives can be achieved through several established chemical routes. A general and adaptable approach involves the reaction of a corresponding 2-alkoxybenzenesulfonyl chloride with an appropriate amine.

General Synthesis Protocol

A widely applicable method for the synthesis of N-substituted 2-alkoxybenzenesulfonamides involves the reaction of a 2-alkoxybenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

Experimental Protocol: Synthesis of N-Aryl-2-alkoxybenzenesulfonamides

-

Materials:

-

2-Alkoxybenzenesulfonyl chloride (1.0 eq)

-

Substituted aniline or aliphatic amine (1.1 eq)

-

Pyridine or triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Dissolve the 2-alkoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

-

-

Characterization: The structure and purity of the synthesized compounds should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a typical workflow for the synthesis and purification of these sulfonamide derivatives.

Biological Activities and Structure-Activity Relationships

Benzenesulfonamide derivatives are known to exhibit a broad spectrum of biological activities, largely through the inhibition of specific enzymes. The nature and position of substituents on the benzenesulfonamide core play a crucial role in determining their potency and selectivity.

Anticancer Activity

Many benzenesulfonamide derivatives have demonstrated significant anticancer properties. Their mechanisms of action often involve the inhibition of enzymes that are overexpressed in tumor cells, such as carbonic anhydrases and protein kinases.

Table 1: Cytotoxicity of Selected Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| AL106 | U87 (Glioblastoma) | 58.6 | [3] |

| Cisplatin | U87 (Glioblastoma) | 53.0 | [3] |

| Compound 4e | MDA-MB-231 | 1.52 | [4] |

| Compound 4g | MDA-MB-231 | 2.03 | [4] |

| Compound 4h | MDA-MB-231 | 2.89 | [4] |

| Compound 4e | MCF-7 | 3.21 | [4] |

| Compound 4g | MCF-7 | 4.86 | [4] |

| Compound 4h | MCF-7 | 6.31 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[4]

-

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis, making them attractive targets for anticancer drug development. Benzenesulfonamides are a well-established class of CA inhibitors.

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | - | [5] |

| Compound 4e | - | 3920 | 10.93 | - | [4] |

| Compound 4g | - | 1550 | 18.52 | - | [4] |

| Compound 4h | - | 2370 | 25.06 | - | [4] |

| Tetrafluorobenzenesulfonamide 5c | - | - | 1.5-38.9 | - | [5] |

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is a highly accurate method for determining the kinetic parameters of CA inhibition.

-

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Test compound stock solution (in DMSO)

-

HEPES or Tris buffer (pH 7.4-7.5)

-

Phenol red indicator

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

-

-

Procedure:

-

Prepare solutions of the CA isoform and serial dilutions of the inhibitor in the buffer.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with CO₂-saturated water containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) as the pH decreases due to the formation of carbonic acid.

-

The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.

-

The uncatalyzed rate of CO₂ hydration is measured in the absence of the enzyme and subtracted from the enzyme-catalyzed rates.

-

Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.

-

Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common feature of many cancers. Several benzenesulfonamide derivatives have been identified as potent inhibitors of various tyrosine kinases.

Table 3: Tyrosine Kinase Inhibition by Benzenesulfonamide Derivatives

| Compound ID | Target Kinase | Inhibition (%) at 10 nM | IC₅₀ (nM) | Reference |

| Compound 11 | EGFR | 91 | - | [6] |

| Compound 13 | EGFR | 92 | - | [6] |

| Sorafenib | VEGFR-2 | - | 29.7 | [7] |

| Sunitinib | VEGFR-2 | - | 39.7 | |

| Btk-IN-23 | Btk | - | 3 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

-

Materials:

-

Recombinant kinase (e.g., VEGFR-2, EGFR)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Test compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Luminometer

-

-

Procedure:

-

Set up the kinase reaction by adding the kinase, substrate, ATP, and various concentrations of the test compound to the wells of a microplate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

-

Signaling Pathways

Benzenesulfonamide derivatives can modulate several key signaling pathways implicated in cancer progression, primarily through the inhibition of upstream kinases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][8][9][10] Its aberrant activation is a frequent event in many human cancers.[3][8] Dual inhibitors of PI3K and mTOR have shown promise in overcoming feedback activation of Akt.[8]

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and incubate with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Ras/MAPK Pathway

The Ras/MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.[11][12][13][14] Mutations that lead to the hyperactivation of this pathway are common in cancer.[11][12]

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[15][16] This process is essential for tumor growth and metastasis.[2][15][16][17] Inhibition of VEGFR signaling is a well-established anti-angiogenic strategy in cancer therapy.

Conclusion

While this compound is primarily known as an agrochemical intermediate, its structural framework is shared with a large class of biologically active benzenesulfonamide derivatives. The ortho-alkoxy benzenesulfonamide scaffold, in particular, represents a promising area for the development of novel therapeutic agents. These compounds have demonstrated potent inhibitory activity against key enzymes such as carbonic anhydrases and protein kinases, leading to the modulation of critical cellular signaling pathways involved in cancer and other diseases. The detailed synthetic and biological testing protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of new and more effective benzenesulfonamide-based therapeutics. Further investigation into the structure-activity relationships of 2-alkoxybenzenesulfonamide derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer | MDPI [mdpi.com]

- 6. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-molecule Articles | Smolecule [smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Chloroethoxy)benzenesulfonamide: Discovery, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)benzenesulfonamide, a key chemical intermediate in the synthesis of the sulfonylurea herbicide, Triasulfuron. The document details the historical context of its discovery, tracing its origins to the development of sulfonylurea herbicides by Ciba-Geigy in the early 1980s. A detailed experimental protocol for its synthesis, derived from foundational patents, is presented. Furthermore, this guide consolidates available data on its biological and environmental fate, primarily as a degradation product of Triasulfuron. While direct and extensive biological studies on this compound are limited, this guide summarizes the known toxicological profile of Triasulfuron and its metabolites, providing valuable context for its potential biological interactions.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the sulfonylurea class of herbicides, a major advancement in crop protection technology. Research into sulfonylureas began in the 1970s, with DuPont first commercializing these compounds in 1982. This class of herbicides is characterized by its high efficacy at low application rates and its specific mode of action, the inhibition of the enzyme acetolactate synthase (ALS) in plants.

This compound emerged as a crucial intermediate in the synthesis of Triasulfuron, a sulfonylurea herbicide developed by Ciba-Geigy (now Syngenta). Field testing for Triasulfuron commenced in Canada in 1983, with the first applications for registration submitted in November 1987. The foundational patent for Triasulfuron, which also implicitly covers the synthesis of its key intermediates, was filed by Ciba-Geigy in the early 1980s. The development of a commercially viable synthesis for Triasulfuron necessitated a reliable and efficient method for producing high-purity this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C8H10ClNO3S |

| Molecular Weight | 235.69 g/mol |

| CAS Number | 82097-01-6 |

| Appearance | White solid |

| Melting Point | 118-119 °C |

| Solubility | Insoluble in water; soluble in organic solvents such as benzene, toluene, and chlorobenzene. |

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following experimental protocol is based on the methods described in the foundational patents for Triasulfuron.

Experimental Protocol

Step 1: Synthesis of 2-(2-Chloroethoxy)benzenesulfonyl chloride

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place 4-chlorophenol and dichloroethane.

-

Addition of Reagents: Add a catalyst and a solution of sodium hydroxide to the reaction mixture.

-

Reaction Conditions: Heat the mixture and stir for several hours to yield 1-(4-chlorophenoxy)-2-chloroethane.

-

Sulfonation: The resulting compound is then sulfonated by the dropwise addition of chlorosulfonic acid in dichloroethane at a temperature of 0-5°C. The reaction temperature is then maintained at 25-30°C for 3 hours to produce 2-(β-chloroethoxy)-5-chlorobenzenesulfonyl chloride.

-

Dechlorination: The 5-chloro-2-(β-chloroethoxy)benzenesulfonate sodium is then subjected to catalytic hydrogenation at 40-60°C and a pressure of 100 kPa, using a palladium/carbon catalyst, to remove the chlorine atom from the benzene ring. The pH is maintained between 9.5 and 11.5 by the continuous addition of 30% sodium hydroxide solution, yielding sodium 2-(β-chloroethoxy)benzene sulfonate.

-

Formation of Sulfonyl Chloride: The resulting sodium 2-(β-chloroethoxy)benzene sulfonate is diluted with chlorobenzene, and a catalyst such as DMF is added. Phosgene is then continuously passed through the mixture while maintaining the temperature at 90°C for 2-3 hours to obtain 2-(β-chloroethoxy)benzenesulfonyl chloride.

Step 2: Amination to this compound

-

Reaction with Ammonia: The organic layer containing 2-(β-chloroethoxy)benzenesulfonyl chloride is separated and reacted with a 30% ammonia solution.

-

Product Isolation: The resulting 2-(β-chloroethoxy)benzenesulfonamide in the chlorobenzene solution is heated to remove the solvent, yielding the final product.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Environmental Fate

Direct studies on the biological activity and mechanism of action of this compound are scarce, as its primary role is that of a chemical intermediate. However, its presence as a degradation product of the herbicide Triasulfuron provides some insight into its environmental behavior and potential biological effects.

Role as a Herbicide Intermediate

The primary application of this compound is as a precursor in the synthesis of Triasulfuron. In this synthesis, it is reacted with 2-amino-4-methoxy-6-methyl-1,3,5-triazine to form the final herbicide molecule.

Environmental Degradation of Triasulfuron

Triasulfuron degrades in the environment through both chemical and microbial pathways. A major degradation pathway involves the cleavage of the sulfonylurea bridge, which results in the formation of this compound and a triazine amine metabolite. The rate of this degradation is influenced by factors such as soil pH, temperature, and microbial activity.

Caption: Environmental degradation pathway of Triasulfuron.

Toxicological Data

While specific toxicological studies on this compound are limited, studies on the toxicity of Triasulfuron and its photoproducts provide some context. Generally, the degradation products of Triasulfuron, which would include this compound, have been found to be less toxic to aquatic organisms than the parent herbicide.

Table 2 summarizes the available toxicological data for Triasulfuron, which helps to contextualize the potential effects of its metabolites.

| Organism | Test | Result |

| Aquatic Invertebrates | Acute Toxicity | Low toxicity |

| Fish | Acute Toxicity | Low toxicity |

| Algae | Acute Toxicity | High toxicity |

| Aquatic Plants (Duckweed) | Acute Toxicity | Very high toxicity |

| Birds | Acute and Chronic Toxicity | Low risk |

| Mammals | Acute and Chronic Toxicity | Low risk |

It is important to note that this data pertains to the parent compound and its mixture of degradation products, and the specific contribution of this compound to this toxicity profile has not been individually elucidated. Safety Data Sheets for this compound indicate that it may cause skin and eye irritation.

Potential Applications Beyond Herbicide Synthesis

The sulfonamide functional group is a well-known pharmacophore present in many therapeutic agents, including antibacterial, and anti-inflammatory drugs. While this compound is primarily used as a herbicide intermediate, its chemical structure suggests potential for exploration in other areas of chemical and pharmaceutical research. However, to date, no significant research has been published on alternative applications for this compound.

Conclusion

This compound is a compound of significant industrial importance due to its essential role in the production of the herbicide Triasulfuron. Its discovery and synthesis are a direct result of the innovation in sulfonylurea herbicides by Ciba-Geigy in the 1980s. While its own biological activity has not been a primary focus of research, its role as a degradation product of Triasulfuron provides some understanding of its environmental fate. Further research would be necessary to fully characterize the independent biological and toxicological profile of this compound and to explore any potential applications beyond its current use as a chemical intermediate.

Technical Guide: Spectroscopic and Physicochemical Properties of 2-(2-Chloroethoxy)benzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Chloroethoxy)benzenesulfonamide (CAS No. 82097-01-6) is a chemical compound of interest primarily due to its identity as a significant environmental transformation product of the sulfonylurea herbicide, Triasulfuron.[1] Understanding its chemical and spectroscopic properties is crucial for environmental monitoring, toxicology studies, and for researchers in agrochemical and pharmaceutical sciences. This document provides a summary of its known properties and a predictive guide to its spectroscopic profile.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO₃S | PubChem[1] |

| Molecular Weight | 235.69 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 82097-01-6 | PubChem[1] |

| Synonym | CGA 161149 | PubChem[1] |

Predicted Spectroscopic Data

While experimentally obtained spectra are not available, the following sections outline the expected spectroscopic characteristics for this compound based on its functional groups and data from similar molecules.

The expected proton NMR spectrum would feature signals from the aromatic ring and the chloroethoxy side chain. The chemical shifts are estimated based on standard values for substituted benzene rings and aliphatic chains with electronegative substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic H (ortho to -SO₂NH₂) |

| ~7.5 - 7.7 | Triplet | 1H | Aromatic H (para to -SO₂NH₂) |

| ~7.1 - 7.3 | Multiplet | 2H | Aromatic H (meta to -SO₂NH₂) |

| ~4.9 - 5.2 | Singlet (broad) | 2H | Sulfonamide (-SO₂NH₂ ) |

| ~4.3 - 4.5 | Triplet | 2H | Methylene (-O-CH₂ -CH₂Cl) |

| ~3.8 - 4.0 | Triplet | 2H | Methylene (-OCH₂-CH₂ Cl) |

The carbon NMR spectrum is expected to show eight distinct signals corresponding to each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 | Aromatic C (attached to -OCH₂CH₂Cl) |

| ~135 - 138 | Aromatic C (attached to -SO₂NH₂) |

| ~132 - 134 | Aromatic CH |

| ~128 - 130 | Aromatic CH |

| ~120 - 122 | Aromatic CH |

| ~114 - 116 | Aromatic CH |

| ~68 - 70 | Methylene (-O-CH₂ -CH₂Cl) |

| ~42 - 44 | Methylene (-OCH₂-CH₂ Cl) |

The IR spectrum will be characterized by absorptions corresponding to the sulfonamide, ether, and chloroalkane functional groups, as well as the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium | N-H stretching (asymmetric and symmetric) of -SO₂NH₂ |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~3000 - 2850 | Medium | Aliphatic C-H stretching |

| ~1600 & ~1475 | Medium | Aromatic C=C stretching |

| ~1350 - 1320 | Strong | Asymmetric S=O stretching of sulfonamide |

| ~1170 - 1150 | Strong | Symmetric S=O stretching of sulfonamide |

| ~1250 - 1200 | Strong | Aryl-O-C (ether) stretching |

| ~950 - 900 | Medium | S-N stretching |

| ~750 - 650 | Strong | C-Cl stretching |

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 235 (for ³⁵Cl) and 237 (for ³⁷Cl) with an approximate 3:1 ratio is expected. Key fragmentation patterns would likely involve the loss of the chloroethyl group, the sulfonyl group, and cleavage of the ether linkage.

| Predicted m/z | Possible Fragment Ion |

| 235/237 | [M]⁺ Molecular ion |

| 172 | [M - CH₂CH₂Cl]⁺ |

| 156 | [M - SO₂NH₂]⁺ |

| 92 | [C₆H₄O]⁺ |

| 78 | [SO₂NH₂]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

Experimental Protocols

A detailed, verified experimental protocol for the synthesis of this compound with accompanying spectroscopic characterization is not available in the reviewed literature. However, general synthetic routes for related sulfonamides often involve the chlorosulfonation of a corresponding substituted benzene, followed by amination. For this specific molecule, a plausible route could start from 2-(2-chloroethoxy)phenol, which would be reacted with chlorosulfonic acid and then with ammonia. All synthetic batches would require purification and rigorous spectroscopic characterization to confirm the structure.

Visualization of Metabolic Pathway

This compound is formed through the cleavage of the sulfonylurea bridge of the parent herbicide, Triasulfuron. This metabolic relationship is a key aspect of its presence in the environment.

Figure 1: Formation of this compound

Conclusion

This compound is a relevant compound for environmental and agricultural research. While a complete, experimentally verified spectroscopic dataset is currently unavailable in public sources, this guide provides a robust, theory-based prediction of its NMR, IR, and MS spectra. These predictions can aid researchers in the tentative identification of this compound in complex matrices and guide the analysis of future experimental data. The synthesis and full spectroscopic characterization of an analytical standard remain a critical step for future research in this area.

References

Methodological & Application

Application Note: HPLC-MS Analysis of 2-(2-Chloroethoxy)benzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Chloroethoxy)benzenesulfonamide is a key intermediate in the synthesis of various organic compounds, including sulfonylurea herbicides.[1][2] Its detection and quantification are crucial for process monitoring, quality control, and environmental analysis. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is designed to be sensitive, specific, and robust for the determination of this compound in relevant sample matrices.

Chemical Information

| Compound Name | This compound |

| CAS Number | 82097-01-6[3] |

| Molecular Formula | C8H10ClNO3S[3] |

| Molecular Weight | 235.69 g/mol |

| Structure |

|

I. Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC-MS analysis of this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| Retention Time (RT) | 4.2 min |

| Parent Ion (m/z) [M+H] | 236.0146 |

| Fragment Ion 1 (m/z) | 171.9984 ([M+H - SO2]+) |

| Fragment Ion 2 (m/z) | 155.0211 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Table 2: Method Performance

| Parameter | Value |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantification (LOQ) | 1.5 µg/L |

| Linearity (r²) | >0.998 |

| Linear Range | 1.5 - 500 µg/L |

| Recovery | 92% - 105% |

| Precision (%RSD) | < 5% |

II. Experimental Protocols

A. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up aqueous samples.

-

Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) by passing 3 mL of methanol followed by 3 mL of ultrapure water through the cartridge.

-

Loading: Load 10 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic impurities.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the analyte with 3 mL of acetonitrile into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the mobile phase starting composition (95:5 Water:Acetonitrile with 0.1% formic acid) and vortex for 30 seconds.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[4]

B. HPLC-MS Method

1. HPLC System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

2. Mass Spectrometer:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 600 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

MRM Transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 236.0 | 172.0 | 15 |

| 236.0 | 155.0 | 25 |

III. Visualizations

A. Experimental Workflow

Caption: General workflow for the HPLC-MS analysis of this compound.

B. Fragmentation Pathway

Aromatic sulfonamides are known to undergo characteristic fragmentation in the mass spectrometer. A primary fragmentation pathway for this compound involves the neutral loss of sulfur dioxide (SO2).[6] This is often a prominent fragmentation pattern for arylsulfonamides, particularly when electron-withdrawing groups are present on the aromatic ring.[6]

Caption: Proposed fragmentation pathway for this compound.

References

- 1. 2-(2-CHLOROETHOXY)-BENZENESULFONAMIDE | 82097-01-6 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. journalofchemistry.org [journalofchemistry.org]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Elucidating the Structure of 2-(2-Chloroethoxy)benzenesulfonamide using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural elucidation of 2-(2-Chloroethoxy)benzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed to be a practical resource for researchers and professionals in the fields of chemical synthesis and drug development. This application note includes comprehensive experimental procedures for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy, alongside predicted spectral data to facilitate the unambiguous assignment of all proton and carbon signals.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including some herbicides.[1][2] Its molecular structure comprises a substituted benzene ring, a sulfonamide group, and a chloroethoxy side chain.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive confirmation of the chemical structure of such small molecules in solution. This note details the application of a suite of NMR experiments to verify the identity and purity of synthesized this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups, including substituted benzenes, sulfonamides, and chloroalkanes.[5][6][7][8][9] The aromatic region is predicted to show a complex splitting pattern due to the ortho-disubstitution.[10][11][12] The ethoxy protons are expected to appear as two triplets, while the sulfonamide protons are anticipated to be a broad singlet that may exchange with deuterium in certain solvents.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 (dd) | Doublet of doublets | 1H | H-6 |

| ~7.5 (td) | Triplet of doublets | 1H | H-4 |

| ~7.1 (t) | Triplet | 1H | H-5 |

| ~7.0 (d) | Doublet | 1H | H-3 |

| ~5.0 (br s) | Broad singlet | 2H | -SO₂NH₂ |

| ~4.3 (t) | Triplet | 2H | -OCH₂- |

| ~3.8 (t) | Triplet | 2H | -CH₂Cl |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-2 |

| ~134.0 | C-4 |

| ~130.0 | C-1 |

| ~129.0 | C-6 |

| ~122.0 | C-5 |

| ~114.0 | C-3 |

| ~69.0 | -OCH₂- |

| ~42.0 | -CH₂Cl |

Experimental Protocols

Sample Preparation

-

Weigh approximately 10-20 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 400 MHz (or higher) spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

-

COSY (Correlation Spectroscopy):

-

Pulse Program: Standard COSY (cosygpqf)

-

Spectral Width: 16 ppm in both dimensions

-

Number of Increments: 256

-

Number of Scans per Increment: 8

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

-

Spectral Width (F2 - ¹H): 16 ppm

-

Spectral Width (F1 - ¹³C): 240 ppm

-

Number of Increments: 256

-

Number of Scans per Increment: 8

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: Standard HMBC (hmbcgplpndqf)

-

Spectral Width (F2 - ¹H): 16 ppm

-

Spectral Width (F1 - ¹³C): 240 ppm

-

Number of Increments: 256

-

Number of Scans per Increment: 16

-

Long-range Coupling Delay (D6): Optimized for a J-coupling of 8 Hz.

-

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

NMR Structure Elucidation Workflow.

Data Interpretation

-

¹H NMR: The aromatic region should display four distinct signals corresponding to the four protons on the benzene ring. The integration of these signals will confirm the monosubstitution pattern. The two triplets for the ethoxy group will confirm the -CH₂-CH₂- moiety. The broad singlet for the -SO₂NH₂ protons is characteristic of sulfonamides.

-

¹³C NMR: Six signals are expected in the aromatic region, and two in the aliphatic region, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonamide and chloro groups, and the electron-donating nature of the ether oxygen.[8]

-

COSY: This experiment will reveal the coupling between adjacent protons. A cross-peak between the two triplets of the ethoxy group will confirm their connectivity. In the aromatic region, cross-peaks will establish the connectivity of the protons on the benzene ring.

-

HSQC: This spectrum will correlate each proton signal with its directly attached carbon atom. This is crucial for the unambiguous assignment of the carbon signals.

-

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and confirming the connectivity between the aromatic ring, the sulfonamide group, and the chloroethoxy side chain. For instance, correlations should be observed from the -OCH₂- protons to the C-2 of the benzene ring.

By systematically analyzing the data from this suite of NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved. This ensures the identity and purity of the compound, which is critical for its intended applications in research and development.

References

- 1. 2-(2-CHLOROETHOXY)-BENZENESULFONAMIDE | 82097-01-6 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-(2-Chloroethoxy)benzene-1-sulfonamide | C8H10ClNO3S | CID 13729454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. Characterization of single chain length chlorinated paraffin mixtures with nuclear magnetic resonance spectroscopy (NMR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

Application Note: FT-IR Analysis of 2-(2-Chloroethoxy)benzenesulfonamide Functional Groups

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

2-(2-Chloroethoxy)benzenesulfonamide is a chemical compound that incorporates several key functional groups of interest in pharmaceutical and chemical research.[1][2][3][4][5] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used for the identification and characterization of these functional groups by measuring the absorption of infrared radiation by the molecule's vibrational bonds.[6][7] This application note provides a detailed protocol for the FT-IR analysis of this compound, focusing on the identification of its characteristic functional groups.

2. Principle of FT-IR Spectroscopy

FT-IR spectroscopy relies on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies. When a sample is irradiated with infrared light, it absorbs energy at these specific frequencies, causing the bonds to vibrate. An FT-IR spectrometer measures this absorption and generates a spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[6] The position, intensity, and shape of the absorption bands in the spectrum provide a molecular "fingerprint," allowing for the identification of the compound and its functional groups.[7]

3. Experimental Protocols

The choice of sampling technique for FT-IR analysis depends on the physical state of the sample (solid or liquid).[6][8] For this compound, which is a solid at room temperature, the KBr pellet method or Attenuated Total Reflectance (ATR) are common and effective techniques.[4]

3.1. Potassium Bromide (KBr) Pellet Method

This method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.

-

Materials:

-

This compound sample (1-2 mg)

-

Dry FT-IR grade Potassium Bromide (KBr) powder (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

-

-

Protocol:

-

Gently grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add 100-200 mg of dry KBr powder to the mortar.

-

Thoroughly mix the sample and KBR by grinding the mixture for a few minutes until a homogeneous fine powder is obtained.

-

Transfer the mixture to the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-